molecular formula C12H13BrClNO2 B8171854 Methyl 1-(4-bromo-3-chlorobenzyl)azetidine-3-carboxylate

Methyl 1-(4-bromo-3-chlorobenzyl)azetidine-3-carboxylate

Cat. No.: B8171854
M. Wt: 318.59 g/mol
InChI Key: WMOQZMGLGIUEDD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 1-(4-bromo-3-chlorobenzyl)azetidine-3-carboxylate is a synthetic organic compound that belongs to the class of azetidines Azetidines are four-membered nitrogen-containing heterocycles known for their significant ring strain and unique reactivity

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 1-(4-bromo-3-chlorobenzyl)azetidine-3-carboxylate typically involves the reaction of 4-bromo-3-chlorobenzylamine with methyl 3-azetidinecarboxylate under appropriate conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate (K2CO3) and a solvent like acetonitrile (MeCN) or methanol (MeOH) at elevated temperatures .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using continuous flow reactors, and ensuring the purity and yield of the final product through advanced purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Methyl 1-(4-bromo-3-chlorobenzyl)azetidine-3-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

    Ring-Opening Reactions: Acidic conditions or nucleophilic reagents can facilitate ring-opening reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzyl derivatives, while ring-opening reactions can produce linear or branched amine derivatives .

Scientific Research Applications

Methyl 1-(4-bromo-3-chlorobenzyl)azetidine-3-carboxylate has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for the synthesis of bioactive molecules and pharmaceutical intermediates.

    Organic Synthesis: The compound’s unique reactivity makes it valuable for the synthesis of complex organic molecules.

    Catalysis: Azetidine derivatives are used as ligands or catalysts in various chemical reactions.

    Material Science: The compound can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of Methyl 1-(4-bromo-3-chlorobenzyl)azetidine-3-carboxylate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The azetidine ring’s strain and reactivity can facilitate interactions with nucleophilic or electrophilic sites in biological molecules, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 1-(4-bromo-3-chlorobenzyl)azetidine-3-carboxylate
  • Methyl 1-(4-bromo-3-fluorobenzyl)azetidine-3-carboxylate
  • Methyl 1-(4-chloro-3-fluorobenzyl)azetidine-3-carboxylate

Uniqueness

This compound is unique due to the presence of both bromine and chlorine atoms on the benzyl ring, which can influence its reactivity and interactions with other molecules. This dual halogenation can provide distinct electronic and steric effects, making it a valuable compound for specific synthetic and medicinal applications .

Properties

IUPAC Name

methyl 1-[(4-bromo-3-chlorophenyl)methyl]azetidine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13BrClNO2/c1-17-12(16)9-6-15(7-9)5-8-2-3-10(13)11(14)4-8/h2-4,9H,5-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMOQZMGLGIUEDD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CN(C1)CC2=CC(=C(C=C2)Br)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13BrClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.